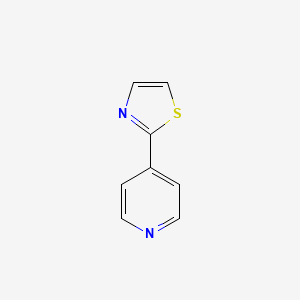

2-(Pyridin-4-yl)thiazole

Description

Properties

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISISZAZLEGLXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiazole Formation

In a representative procedure, pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) are refluxed in absolute ethanol for 5 hours. Neutralization with sodium bicarbonate yields ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate as a crystalline solid. This intermediate is pivotal for further functionalization.

Hydrazide Derivative Synthesis

Hydrazinolysis of the ethyl ester with hydrazine hydrate in ethanol produces 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide (74% yield). The ¹H NMR spectrum confirms the structure, with singlet signals at 4.6 ppm (NH₂) and 9.65 ppm (NH).

Cyclization Reactions with α-Bromoketones

Thioamides coupled with α-bromoketones in warm ethanol provide a direct route to 4-aryl-2-(pyridin-4-yl)thiazoles.

Thioamide and α-Bromoketone Coupling

A mixture of pyridine-4-carbothioamide and 2-bromo-1-(4-methylphenyl)ethanone in ethanol under reflux yields 4-phenyl-2-(pyridin-4-yl)thiazole derivatives. Crystallization from the reaction mixture ensures high purity without chromatography.

Table 1: Representative Cyclization Reactions

| Thioamide | α-Bromoketone | Product | Yield (%) |

|---|---|---|---|

| Pyridine-4-carbothioamide | 2-Bromo-1-p-tolylethanone | 4-(p-Tolyl)-2-(pyridin-4-yl)thiazole | 85 |

| Benzothioamide | 2-Bromo-1-p-tolylethanone | 4-(p-Tolyl)-2-phenylthiazole | 78 |

Reductive Methods from Ester Precursors

Ethyl 2-(pyridin-4-yl)thiazole-4-carboxylate serves as a versatile intermediate for reductive transformations.

Diisobutylaluminium Hydride (DIBAL-H) Reduction

Treatment of ethyl 2-(pyridin-4-yl)thiazole-4-carboxylate with DIBAL-H in dichloromethane at 0°C, followed by acetic acid quenching, yields 2-(pyridin-4-yl)thiazole-4-carbaldehyde (69% yield). The aldehyde group enables further derivatization via condensation or Grignard reactions.

Suzuki-Miyaura Cross-Coupling

While less common for the parent compound, Suzuki coupling facilitates access to advanced analogs.

Synthesis of Biphenyl Derivatives

4-Bromo-2-propylpyridine undergoes Suzuki coupling with 4′-methyl-4-biphenylboronic acid to generate 4-(4′-methylbiphenyl)-2-propylpyridine, a precursor for thiazole-functionalized derivatives.

Mechanistic Insights and Optimization

Solvent and Temperature Effects

-

Ethanol vs. Dichloromethane : Ethanol promotes cyclization in Hantzsch reactions (reflux, 5 hours), while dichloromethane is optimal for DIBAL-H reductions (0°C, 1 hour).

-

Anhydride-Mediated Cyclization : Acetic anhydride reflux converts hydrazides to oxadiazolines (e.g., 2-methyl-5-(4-methyl-2-(pyridin-4-yl)thiazol-5-yl)-1,3,4-oxadiazole).

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as a ligand in coordination chemistry and is used in the study of metal complexes.

Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: Utilized in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)thiazole varies depending on its application. In medicinal chemistry, it often interacts with biological targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The compound’s aromaticity and electron-donating properties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Pyridine Positional Isomers

- 2-(Pyridin-2-yl)thiazole vs. 2-(Pyridin-4-yl)thiazole

- Substitution at the pyridine’s 2-position (e.g., compounds 2a–e ) reduces antimicrobial activity compared to 4-position derivatives (4a–e ). For example, 4c (4-pyridinyl) demonstrated MIC values of 0.01 mM against Staphylococcus aureus and Bacillus cereus, outperforming 2-pyridinyl analogues .

- The 4-pyridinyl group enhances π-π stacking and hydrogen-bonding interactions with biological targets, improving binding affinity .

Benzothiazole Analogues

- 2-(Pyridin-4-yl)benzo[d]thiazole (3k) Synthesized in 59% yield via transition-metal-catalyzed cross-coupling.

Carboxamide Derivatives

- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (3a–s) Carboxamide substitution at the 5-position improves solubility and pharmacokinetic profiles. These derivatives are optimized for enzyme inhibition (e.g., kinase targets) via hydrogen-bond donor-acceptor interactions .

Physicochemical and Electronic Properties

HOMO-LUMO Gaps

- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1) Exhibits a small HOMO-LUMO gap (Δ = 3.5 eV) due to extended conjugation from the nitro group, enhancing charge-transfer properties. In contrast, non-conjugated thiazole carboxylates (e.g., 2–6) show larger gaps (~4.2–4.8 eV) .

Crystal Packing and Non-Covalent Interactions

- Hirshfeld surface analysis of 1 revealed dominant H-bonding (N–H···O) and π-π interactions, critical for stabilizing solid-state structures. Similar thiazoles lacking nitro groups (e.g., 2–6 ) rely more on van der Waals forces .

Antimicrobial Activity

- 4c ’s superior activity is attributed to optimal lipophilicity and target engagement. Pyrazoline-thiazole hybrids (5 ) show autophagy-inducing effects via mTOR inhibition, highlighting scaffold versatility .

Antioxidant Activity

- Compound 1 displayed moderate antioxidant capacity (IC₅₀ = 12 µM in DPPH assay), whereas simpler thiazoles (e.g., 2–6 ) showed weaker activity (IC₅₀ > 50 µM) due to reduced electron-withdrawing groups .

Q & A

Q. What are the optimal synthetic routes for 2-(Pyridin-4-yl)thiazole derivatives, and how can purity be validated?

- Methodological Answer : The synthesis of 2-(Pyridin-4-yl)thiazole derivatives often involves cyclization reactions between pyridine-thioamide precursors and α-haloketones. For example, in related thiazole systems, MnO₂ has been used as an oxidizing agent to achieve >95% conversion rates for oxazoline derivatives . Post-synthesis, purity validation should combine elemental analysis (C, H, N, S) with spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- ¹H/¹³C NMR to verify regiochemistry (e.g., pyridyl protons at δ 7.5–8.5 ppm and thiazole protons at δ 7.0–7.5 ppm) .

Melting point consistency (±2°C) and HPLC (≥95% purity) are recommended for batch standardization.

Q. How can researchers resolve discrepancies in structural data for 2-(Pyridin-4-yl)thiazole analogs?

- Methodological Answer : Discrepancies in crystallographic or spectroscopic data (e.g., bond lengths, chemical shifts) may arise from solvent effects or polymorphic forms. For instance, in a study of similar thiazole-triazole hybrids, X-ray diffraction revealed variations in dihedral angles (5°–15°) between aryl groups due to steric hindrance . To address this:

- Perform DFT calculations (B3LYP/6-31G*) to compare theoretical vs. experimental data.

- Use variable-temperature NMR to assess dynamic effects (e.g., ring flipping).

- Cross-validate with mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of 2-(Pyridin-4-yl)thiazole derivatives?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like kinases or GPCRs. For example, docking studies of thiazole-acetamide analogs showed strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding site of EGFR due to π-π stacking with pyridyl groups . Additionally:

Q. How do structural modifications to the pyridin-4-yl or thiazole moieties influence pharmacological properties?

- Methodological Answer : Systematic SAR studies are critical. For example:

- Pyridin-4-yl substitution : Adding electron-donating groups (e.g., -OCH₃) increases solubility but may reduce binding affinity to hydrophobic enzyme pockets .

- Thiazole modification : Replacing the thiazole sulfur with selenium enhances antioxidant activity (IC₅₀ = 12 µM vs. DPPH radical) but may introduce toxicity .

Use free-energy perturbation (FEP) simulations to quantify the impact of substitutions on binding thermodynamics. Experimental validation via isothermal titration calorimetry (ITC) is advised .

Q. What experimental approaches can address low solubility of 2-(Pyridin-4-yl)thiazole derivatives in biological assays?

- Methodological Answer : Low aqueous solubility (e.g., logP ~2.5) is common. Strategies include:

- Co-solvent systems : Use DMSO:water (10:90 v/v) with sonication for homogeneous dispersion .

- Prodrug design : Introduce phosphate esters on the pyridine ring to enhance hydrophilicity (e.g., 10-fold increase in solubility at pH 7.4) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antimicrobial efficacy of 2-(Pyridin-4-yl)thiazole derivatives?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., broth microdilution vs. disk diffusion). For example, a compound showed MIC = 8 µg/mL against E. coli in Mueller-Hinton broth but was inactive in LB medium due to cation interference . To resolve:

- Standardize protocols (CLSI guidelines).

- Include chelation controls (e.g., EDTA) to rule out metal-dependent effects.

- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal activity .

Structural and Mechanistic Studies

Q. What techniques are recommended for elucidating the mechanism of action of 2-(Pyridin-4-yl)thiazole-based enzyme inhibitors?

- Methodological Answer : Use a multi-modal approach:

- Enzyme kinetics (Lineweaver-Burk plots) to determine inhibition type (e.g., competitive inhibition of COX-2 with Kᵢ = 0.8 µM) .

- Fluorescence quenching to assess binding to catalytic sites (e.g., ΔF = 80% for BSA interaction).

- CRISPR-Cas9 knockouts in cell models to confirm target specificity (e.g., apoptosis reversal in caspase-3-deficient cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.